molecular formula C16H15Cl2F2N3O2 B2843730 2,3-dichloro-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034519-14-5

2,3-dichloro-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Katalognummer: B2843730
CAS-Nummer: 2034519-14-5
Molekulargewicht: 390.21
InChI-Schlüssel: PJLNTNWALBPYTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-dichloro-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H15Cl2F2N3O2 and its molecular weight is 390.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of this compound is the P2X7 receptor . This receptor is a type of purinergic receptor for ATP, which plays a significant role in apoptosis (cell death) and inflammation.

Mode of Action

The compound binds to the P2X7 receptor with high affinity . This binding event leads to a series of biochemical reactions, which ultimately result in the activation or inhibition of the receptor’s function .

Biochemical Pathways

Upon binding to the P2X7 receptor, the compound affects the purinergic signaling pathway . This pathway is involved in a variety of physiological processes, including neurotransmission, pain perception, and immune response .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The binding of the compound to the P2X7 receptor can lead to various molecular and cellular effects, depending on the specific context . For example, it may modulate the release of pro-inflammatory cytokines, influence cell proliferation and survival, or affect neurotransmission .

Action Environment

Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability . For instance, the compound’s binding affinity to the P2X7 receptor was measured at a pH of 7.4 and a temperature of 2°C . Changes in these conditions could potentially affect the compound’s interaction with its target .

Biologische Aktivität

2,3-Dichloro-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a compound of interest due to its potential pharmacological applications. It features a unique molecular structure that combines dichlorobenzamide and difluorocyclohexyl oxadiazole moieties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Molecular Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H15Cl2F2N3O\text{C}_{15}\text{H}_{15}\text{Cl}_2\text{F}_2\text{N}_3\text{O}

This compound has a molecular weight of approximately 351.20 g/mol. Its structure includes:

  • Dichloro substituents which may enhance lipophilicity and receptor binding.
  • Difluorocyclohexyl group that may influence the compound's interaction with biological targets.

Pharmacological Studies

Recent studies have focused on the pharmacological characterization of compounds similar to this compound. These studies typically assess the compound's affinity for various receptors and its efficacy in biological assays.

  • Receptor Binding Affinity :
    • The compound's binding affinity to opioid receptors has been evaluated using CHO cells stably transfected with mu-opioid receptor (MOR), delta-opioid receptor (DOR), and kappa-opioid receptor (KOR). The results indicate varying affinities across these receptors.
    Receptor TypeBinding Affinity (KiK_i, nM)
    MOR3.3
    DOR56
    KOR16
    This profile suggests potential selectivity towards MOR, which is significant for analgesic activity.
  • In Vitro Efficacy :
    • In vitro assays demonstrated that the compound exhibits agonist activity at MOR with an IC50 value indicating effective inhibition of cAMP production in response to receptor activation.

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Analgesic Properties : A study involving a related benzamide derivative showed significant analgesic effects in animal models when administered at specific dosages. The mechanism was attributed to the modulation of pain pathways via MOR activation.
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of oxadiazole derivatives in models of neurodegeneration, suggesting that modifications in the oxadiazole ring can enhance neuroprotective activity.

Safety and Toxicity

The safety profile of this compound remains under investigation. Preliminary data indicate moderate toxicity levels in vitro; however, further in vivo studies are required to establish a comprehensive safety profile.

Eigenschaften

IUPAC Name

2,3-dichloro-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2F2N3O2/c17-11-3-1-2-10(13(11)18)15(24)21-8-12-22-14(23-25-12)9-4-6-16(19,20)7-5-9/h1-3,9H,4-8H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLNTNWALBPYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=C(C(=CC=C3)Cl)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.